molecular formula C17H21N3 B167383 4-(Diphenylmethyl)piperazin-1-amine CAS No. 1698-31-3

4-(Diphenylmethyl)piperazin-1-amine

Cat. No. B167383
CAS RN: 1698-31-3
M. Wt: 267.37 g/mol
InChI Key: QEMWWFHROBPSSM-UHFFFAOYSA-N
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Description

4-(Diphenylmethyl)piperazin-1-amine is a chemical compound with the CAS Number: 1698-31-3 . It has a molecular weight of 267.37 . It is usually in the form of a powder .


Synthesis Analysis

The synthesis of piperazine derivatives, such as 4-(Diphenylmethyl)piperazin-1-amine, has been a subject of research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The IUPAC name for 4-(Diphenylmethyl)piperazin-1-amine is 4-benzhydryl-1-piperazinamine . The InChI Code is 1S/C17H21N3/c18-20-13-11-19(12-14-20)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17H,11-14,18H2 .


Chemical Reactions Analysis

The ring formation reaction between (S,S)-N,N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU leads to protected piperazines 3 in 81–91% yields. Deprotection of piperazines 3 with PhSH followed by selective intramolecular cyclization reaction gave piperazinopyrrolidinones 4 .


Physical And Chemical Properties Analysis

4-(Diphenylmethyl)piperazin-1-amine has a molecular weight of 267.37 . It is typically in the form of a powder .

Scientific Research Applications

Use as a Dopamine D3 Receptor Ligand

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : “4-(Diphenylmethyl)piperazin-1-amine” has been used in the synthesis of a novel series of 5-(4-arylpiperazin-1-yl)-N-quinolinyl-pentanamides, which are high affinity ligands for the dopamine D3 receptor .
  • Results or Outcomes : The synthesized compounds were found to be high affinity ligands for the dopamine D3 receptor. Aberrant D3 activity has been linked to numerous disease states and conditions including depression, schizophrenia, substance use disorder, inflammatory diseases, and Parkinson’s disease (PD) .

Use in Antimicrobial Polymers

  • Scientific Field : Polymer Chemistry
  • Summary of Application : Piperazine-based polymers have been studied for their antimicrobial properties. The piperazine molecule, which includes “4-(Diphenylmethyl)piperazin-1-amine”, is a privileged structural motif in drug discovery .
  • Results or Outcomes : The piperazine-based polymers have shown promising results in reducing the lethality rate caused by pathogenic microbes .

Use in Synthesis of C-substituted Piperazinones

  • Scientific Field : Organic Chemistry
  • Summary of Application : “4-(Diphenylmethyl)piperazin-1-amine” can potentially be used in the synthesis of C-substituted piperazinones .
  • Results or Outcomes : The synthesized C-substituted piperazinones could have potential applications in various fields, although the specific outcomes were not detailed in the source .

Use in Pharmaceutical Applications

  • Scientific Field : Pharmaceutical Chemistry
  • Summary of Application : “4-(Diphenylmethyl)piperazin-1-amine” is a part of the piperazine structure which is a privileged structural motif in drug discovery . It is found in numerous marketed drugs such as antibiotics, anticancer, antimicrobial, antipsychotics, and antidepressants .
  • Results or Outcomes : Several drugs containing the piperazine moiety are amongst the top 100 best-selling pharmaceutical products .

Safety And Hazards

The safety information for 4-(Diphenylmethyl)piperazin-1-amine includes several hazard statements: H302, H312, H315, H318, H332, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

4-benzhydrylpiperazin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3/c18-20-13-11-19(12-14-20)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17H,11-14,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEMWWFHROBPSSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40368878
Record name 4-(Diphenylmethyl)piperazin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Diphenylmethyl)piperazin-1-amine

CAS RN

1698-31-3
Record name 4-(Diphenylmethyl)piperazin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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